QF0301B is identified by the Chemical Abstracts Service number 149247-12-1. It falls under the category of adrenergic antagonists, specifically targeting the α1 adrenergic receptor, which plays a crucial role in regulating vascular tone and blood pressure. Its synthesis and pharmacological properties have been explored in various studies focusing on its potential therapeutic applications in hypertension and related disorders .
The synthesis of QF0301B involves several key steps that utilize established organic chemistry techniques. The compound is derived from modifications of piperazine derivatives, which are known for their biological activity.
The molecular structure of QF0301B can be characterized by its unique arrangement of atoms that confer its biological activity.
QF0301B participates in several chemical reactions that are significant for its pharmacological effects.
The mechanism of action for QF0301B primarily involves its antagonistic effects on α1 adrenergic receptors.
QF0301B has several promising applications within scientific research and potential therapeutic contexts.
Research continues into optimizing QF0301B's structure for enhanced selectivity and reduced side effects, potentially broadening its therapeutic applications beyond hypertension management .
QF0301B emerged in the early 1990s (CAS 149247-12-1) as part of efforts to develop novel adrenoceptor ligands with improved selectivity and pharmacokinetic profiles. Early synthetic routes focused on nucleophilic substitution reactions between 2-(2-chloroethyl)-1-tetralone and 1-(2-methoxyphenyl)piperazine, followed by purification via recrystallization [6] [9]. The 2003 study by Enguix et al. marked a pivotal milestone, providing the first comprehensive pharmacological characterization of QF0301B. This research systematically compared its efficacy to prazosin, an established α1-antagonist, using in vitro and in vivo models [6].
Key findings revealed QF0301B’s high α1-adrenoceptor affinity (pA₂ = 9.00 ± 0.12 in rat aorta assays), though slightly lower than prazosin (pA₂ = 9.75 ± 0.14). Its ancillary activities included competitive antagonism of 5-HT-induced contractions (pA₂ = 6.75–7.13) and histamine-mediated responses (pA₂ = 7.40 ± 0.40) [1] [6]. In vivo, intravenous administration (0.1–0.2 mg/kg) in normotensive rats induced prolonged hypotension and bradycardia, confirming central cardiovascular effects [4] [6]. Despite these insights, industrial adoption remained limited, confining QF0301B primarily to research applications as a reference compound for receptor binding studies.
Table 1: Key Pharmacological Parameters of QF0301B
Receptor/Tissue | Activity | pA₂ Value | Experimental Model |
---|---|---|---|
α1-Adrenoceptor (rat aorta) | Competitive antagonism | 9.00 ± 0.12 | Isolated rubbed rings |
5-HT₂A (rat stomach fundus) | Competitive antagonism | 7.13 ± 0.48 | Contractile response |
Histamine H1 (guinea pig ileum) | Competitive antagonism | 7.40 ± 0.40 | Muscle contraction |
α2-Adrenoceptor (rat vas deferens) | Reversal of clonidine inhibition | Not quantified | Electrically stimulated tissue |
The molecular design of QF0301B reflects principles of bioisosteric replacement and conformational constraint. Its tetralone group imposes rigidity on the aliphatic chain, optimizing spatial orientation for receptor binding, while the methoxyphenyl-piperazine moiety mimics endogenous ligand motifs [6] [9]. Computational studies, though not directly performed on QF0301B, leverage analogous frameworks like molecular dynamics (MD) and density functional theory (DFT) to predict ligand-receptor interactions. For instance, studies on copper nanoclusters demonstrate how global optimization algorithms and MD simulations map energy landscapes and stability parameters—methods transferable to organic drug design [5].
Recent advances in crystal structure prediction (CSP) further illuminate solid-state behavior. The framework proposed by Cook et al. for photomechanical crystals combines CSP, topochemical principles, and electronic structure analysis to forecast crystal lattice transformations [7] [10]. Applied to QF0301B, such methodologies could predict polymorphic forms affecting solubility and bioavailability. Notably, QF0301B’s moderate melting point and density (1.127 g/cm³) suggest stable crystalline phases, though experimental diffraction data remains absent [9].
The structure-activity relationship (SAR) of QF0301B highlights:
Despite decades of study, critical knowledge gaps persist in QF0301B research, spanning methodological, empirical, and theoretical domains.
Evidence Gaps: Contradictory data exist regarding its α2-adrenoceptor activity. While Enguix et al. reported "low α2-blocking action" in rat vas deferens [6], MedChemExpress describes it as a "low α2 adrenoceptor blocker" without quantification [4]. This ambiguity necessitates rigorous concentration-response studies across standardized models.
Methodological Gaps: Overreliance on rodent models limits translational relevance. Cardiovascular effects are documented exclusively in rats, ignoring species-specific receptor expression variations [4] [6]. Furthermore, no studies utilize advanced techniques like in silico docking or cryo-EM to visualize QF0301B-receptor complexes, hindering rational drug optimization.
Empirical Gaps: QF0301B’s physicochemical properties (e.g., logP, solubility) remain unmeasured, impeding pharmacokinetic profiling. Similarly, its synthesis yield and purity data are inconsistently reported—BOC Sciences claims "Min. 95%" purity [9], while TargetMol markets it at 100% [1]—without independent validation.
Population Gaps: Studies neglect non-cardiovascular applications. Its affinity for 5-HT₂A and H1 receptors suggests potential in migraine or anxiety disorders, yet no behavioral or neuropharmacological investigations exist [1] [6].
Table 2: Research Gaps in QF0301B Studies
Gap Category | Description | Impact |
---|---|---|
Evidence Gap | Inconsistent α2-adrenoceptor affinity across studies | Obscures selectivity profile and off-target risks |
Methodological Gap | Lack of non-rodent models or structural biology approaches | Limits translational predictability and mechanistic insight |
Empirical Gap | Unmeasured physicochemical parameters (logP, solubility) | Hinders formulation development and ADMET profiling |
Population Gap | Absence of neurological or metabolic disease models | Overlooks therapeutic potential beyond cardiovascular applications |
QF0301B’s unique structure and receptor polypharmacology render it a valuable candidate for interdisciplinary innovation:
Materials Science: Its aromatic-rich scaffold could inspire organic semiconductors or photoactive crystals. Research on anthracene derivatives demonstrates how crystal packing influences photomechanical work output (∼10⁷ J/m³) [7] [10]. QF0301B’s tetralone core may exhibit similar properties under light exposure, enabling energy-conversion materials.
Computational Chemistry: It serves as a test case for machine learning (ML)-driven drug design. Unsupervised ML algorithms, like those used to map copper nanocluster potential energy surfaces [5], could predict QF0301B’s stable conformers or reactivity. Additionally, molecular docking simulations using its structure would refine adrenoceptor binding site models.
Green Chemistry: Synthesis employs classical organic reactions (e.g., nucleophilic substitutions), but solvent-intensive purification persists [9]. Integrating catalyst-free or microwave-assisted syntheses—as explored in physical chemistry [3]—could improve sustainability.
Chemical Education: As a multifunctional ligand, it illustrates key concepts like receptor allosteric modulation and ligand efficiency metrics, serving as a pedagogical tool for medicinal chemistry curricula.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7